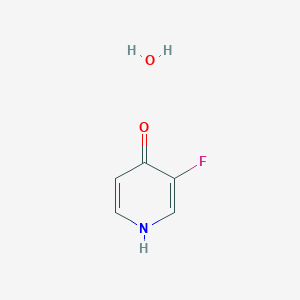

3-Fluoropyridin-4-OL hydrate

Description

Contextualization within Fluorinated Heterocyclic Chemistry

Heterocyclic compounds, which are organic ring structures containing atoms of at least two different elements, are fundamental to various biological processes and are core components of many drugs. numberanalytics.com The field of organofluorine chemistry focuses on organic compounds containing fluorine, an element whose unique properties dramatically alter the physical, chemical, and biological characteristics of a molecule upon incorporation. numberanalytics.com The introduction of fluorine, with its high electronegativity and small size, can lead to enhanced metabolic stability, lipophilicity, and bioavailability in drug molecules. numberanalytics.comrsc.org

Fluorinated heterocycles are, therefore, a critical area of study. acs.org The synthesis of these compounds presents notable challenges, including the high reactivity of fluorinating agents and the difficulty of achieving regioselectivity—the precise placement of the fluorine atom on the heterocyclic ring. numberanalytics.com Overcoming these synthetic hurdles is a key focus of research, as the position of the fluorine atom can significantly influence the compound's properties and potential applications. numberanalytics.comuni-muenster.dechemeurope.com

Significance of Fluorine Incorporation in Pyridine (B92270) Derivatives for Academic Research

Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a ubiquitous building block in pharmaceuticals and agrochemicals. uni-muenster.dechemeurope.comresearchoutreach.org The incorporation of fluorine into the pyridine ring is a widely used strategy in medicinal chemistry to fine-tune the properties of bioactive molecules. nih.gov

The strategic placement of a fluorine atom can have profound effects on a pyridine derivative's characteristics:

Basicity and Stability: The highly electronegative fluorine atom can significantly influence the basicity of the nitrogen atom in the pyridine ring, which can affect how the molecule interacts with biological targets. nih.gov The strong carbon-fluorine bond also enhances the chemical and metabolic stability of the molecule. numberanalytics.com

Reactivity and Conformation: Fluorination can alter the reactivity of the pyridine ring and influence the molecule's conformational preferences. nih.gov These changes are crucial for designing molecules with specific shapes and chemical behaviors for applications in fields like organocatalysis. nih.gov

Biological Activity: Replacing a hydrogen atom with a fluorine atom can modify a molecule's ability to form hydrogen bonds, potentially altering its interaction with enzymes and receptors. rsc.orgnih.gov This modification is a key tool for researchers probing ligand-receptor interactions and developing more potent and selective therapeutic agents. nih.govresearchgate.net For instance, fluorinated pyridine derivatives are investigated as inhibitors for enzymes like 2-oxoglutarate dependent oxygenases, which are important targets in medicine. researchgate.net

The study of compounds like 3-Fluoropyridin-4-OL (B1302951) hydrate (B1144303) provides researchers with a platform to explore these fundamental effects, contributing to the rational design of new molecules with tailored properties for a wide range of scientific applications. researchoutreach.orgnih.gov

Chemical Compound Data

Below are data tables for 3-Fluoropyridin-4-OL hydrate and a related compound mentioned in this article.

Table 1: this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1881291-71-9 | chemsrc.comsigmaaldrich.com |

| Linear Formula | C₅H₆FNO₂ | sigmaaldrich.com |

| Molecular Weight | 131.11 g/mol | N/A |

| Synonyms | 3-Fluoro-4-hydroxypyridine hydrate | chemsrc.com |

Table 2: 3-Fluoropyridine (B146971)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 372-47-4 | sigmaaldrich.com |

| Linear Formula | FC₅H₄N | sigmaaldrich.com |

| Molecular Weight | 97.09 g/mol | sigmaaldrich.com |

| Boiling Point | 107-108 °C | sigmaaldrich.com |

| Density | 1.13 g/mL at 25 °C | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-1H-pyridin-4-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKCYWGVWVQVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Fluoropyridin 4 Ol Hydrate and Its Derivatives

Multi-component Reaction Approaches for Fluorinated Pyridin-4-ols

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation, are highly efficient for constructing complex molecules like pyridine (B92270) derivatives. bohrium.comnih.gov These one-pot reactions are valued for their atom economy, procedural simplicity, and ability to generate molecular diversity. bohrium.comorganic-chemistry.orgnih.gov Classic MCRs for pyridine synthesis include the Hantzsch dihydropyridine (B1217469) synthesis and the Guareschi–Thorpe reaction. wikipedia.orgrsc.org

The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The Guareschi–Thorpe method provides hydroxy-pyridines (or their pyridone tautomers) through the reaction of a β-diester with ammonium acetate and ethyl cyanoacetate. rsc.org To create fluorinated pyridin-4-ols, these established MCRs can be adapted by incorporating fluorinated building blocks, such as ethyl 2-fluoroacetoacetate, which can serve as the β-ketoester component. thieme-connect.de A one-pot, four-component reaction between 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium acetate has been developed to efficiently synthesize monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de

A critical challenge in the synthesis and isolation of 4-hydroxypyridines is the management of the keto-enol tautomerism between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. wikipedia.orgresearchgate.net In solution, the pyridone tautomer is generally favored due to factors like intermolecular hydrogen bonding. researchgate.net However, the hydroxypyridine form can dominate in the gas phase or in very dilute, non-polar solutions. wikipedia.orgbohrium.com

The position of this equilibrium is influenced by the solvent, substituents, and pH. bohrium.com A key strategy for managing this tautomerism is the careful selection of solvents and reaction conditions. The pyridone form is more stable and often predominates in the solid state, which can be leveraged during isolation and purification. researchgate.net For instance, in the Guareschi-Thorpe synthesis conducted in an aqueous medium, the desired hydroxyl-cyano-pyridine products often precipitate directly from the reaction mixture, facilitating their isolation in the more stable tautomeric form. rsc.org By controlling these factors, chemists can favor the formation and isolation of the desired tautomer.

Optimizing reaction conditions is essential for maximizing the yield and purity of pyridine derivatives from MCRs. Key parameters that are frequently adjusted include the choice of catalyst, solvent, and energy input. researchgate.net For example, the Hantzsch pyridine synthesis, traditionally requiring harsh conditions and long reaction times, has been significantly improved by using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, achieving yields above 90%. wikipedia.org

The use of microwave irradiation has also been shown to accelerate these reactions, offering a fast and environmentally benign alternative. researchgate.net Solvent selection plays a crucial role; greener solvents like ethanol (B145695) or even solvent-free conditions are increasingly employed. rsc.orgroyalsocietypublishing.org The scope of reagents for these MCRs is broad, encompassing a variety of aromatic and heteroaromatic aldehydes, 1,3-dicarbonyl compounds, and cyanoacetamides, allowing for the synthesis of a wide array of highly functionalized pyridine scaffolds. bohrium.comresearchgate.net

Table 1: Optimization of Reaction Conditions in Multi-component Pyridine Synthesis

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | p-Toluenesulfonic acid (PTSA) | Improves yield in Hantzsch synthesis | wikipedia.org |

| Ceric ammonium nitrate (B79036) (CAN) | Enables solvent-free synthesis at room temperature | royalsocietypublishing.org | |

| Ammonium Acetate (NH4OAc) | Can serve as both nitrogen source and catalyst | thieme-connect.de | |

| Solvent | Aqueous Micelles | Enhances yield under ultrasonic irradiation | wikipedia.org |

| Ethanol (EtOH) | Common green solvent for MCRs | thieme-connect.deresearchgate.net | |

| Solvent-Free | Environmentally friendly, simplifies workup | royalsocietypublishing.org | |

| Energy Source | Microwave Irradiation | Reduces reaction time, environmentally benign | researchgate.net |

| Ultrasonic Irradiation | Accelerates reaction and improves yield | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring. wikipedia.org This reaction is particularly effective for electron-deficient rings, such as pyridine, especially when they are activated by electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgnih.govmasterorganicchemistry.com

A direct route to 3-fluoropyridine (B146971) derivatives involves the SNAr reaction where a fluoride (B91410) anion displaces a suitable leaving group. For instance, methyl 3-fluoropyridine-4-carboxylate has been successfully synthesized by treating methyl 3-nitropyridine-4-carboxylate with a fluoride source like cesium fluoride (CsF) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net In this transformation, the nitro group, which strongly activates the ring toward nucleophilic attack, serves as an effective leaving group. nih.gov This nitropyridine pathway represents a convenient and direct strategy for the synthesis of 3-fluoropyridine compounds. nih.govresearchgate.net

Dearomatization-Hydrogenation Processes for Fluorinated Piperidinols Derived from Fluoropyridines

The conversion of flat, aromatic fluoropyridines into three-dimensional, saturated fluorinated piperidines is a valuable transformation for medicinal chemistry. A significant challenge in the direct hydrogenation of fluoropyridines is the potential for catalyst deactivation by the basic nitrogen atom and unwanted hydrodefluorination side reactions. nih.gov

A highly effective, one-pot dearomatization-hydrogenation (DAH) process has been developed to overcome these issues. nih.govnih.gov This strategy employs a rhodium-carbene catalyst and a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin), to first dearomatize the fluoropyridine ring. springernature.com This initial step breaks the aromaticity, forming diene intermediates that are more readily hydrogenated. springernature.com The subsequent hydrogenation of these intermediates proceeds with high diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. nih.govnih.gov This method avoids hydrodefluorination and provides a straightforward route to a variety of fluorinated piperidine (B6355638) building blocks from their corresponding fluoropyridine precursors. nih.govspringernature.com

Enantioselective Synthesis of Related Fluorinated Piperidinols

The development of enantioselective routes to fluorinated piperidinols is of high interest, as the specific stereochemistry of a molecule can be critical to its biological activity. nih.gov A notable achievement in this area is the first enantioselective synthesis of both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly valued building block. nih.gov

This synthesis utilizes an enantioselective fluorination of an enamide precursor. The key step is catalyzed by a modified cinchona alkaloid, although it was also shown that commercially available primary amines could be used as catalysts with similar levels of enantioselectivity. nih.gov The resulting fluorinated piperidinol products can be readily crystallized to achieve high enantiopurity. nih.gov Other advanced methods include fluorination-initiated asymmetric cyclization reactions, which can produce fluorine-bearing scaffolds like dihydroquinazolones with high diastereo- and enantioselectivities using chiral phase-transfer catalysts. semanticscholar.org

Advanced Fluorination Techniques for Pyridine Scaffolds

Introducing fluorine atoms onto a pyridine scaffold can be accomplished through various advanced fluorination techniques. The choice of method often depends on the desired position of the fluorine atom and the nature of the starting material. researchgate.netscispace.comrsc.org

One common approach is electrophilic fluorination , where an electron-rich pyridine derivative reacts with an electrophilic fluorine source. Reagents like Selectfluor® are widely used for this purpose. For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce 3-fluoro-3,6-dihydropyridines, which can then be easily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. nih.gov

Another powerful strategy is transition-metal-catalyzed C–H functionalization . A Rh(III)-catalyzed method has been developed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach builds the fluorinated pyridine ring in a single step from acyclic precursors, offering high regioselectivity and functional group tolerance. nih.gov Photoredox catalysis has also been employed for the synthesis of 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium acetate. acs.org These modern methods provide versatile and efficient access to a wide range of structurally diverse fluorinated pyridine compounds.

Catalytic and Microwave-Assisted Synthetic Approaches to Fluorinated Pyridinols and Pyridines

The synthesis of fluorinated pyridinols and their pyridine precursors has been significantly advanced through the development of innovative catalytic and microwave-assisted methodologies. These approaches offer substantial improvements over classical synthetic routes, providing enhanced efficiency, higher yields, greater regioselectivity, and reduced reaction times. Such advancements are crucial for the production of key intermediates like 3-Fluoropyridin-4-OL (B1302951) hydrate (B1144303), which are valuable in pharmaceutical and agrochemical research.

Catalytic Methodologies for Fluorinated Pyridine Synthesis

Modern catalytic systems have enabled the construction of the fluorinated pyridine core with remarkable precision. One notable strategy involves the Rhodium(III)-catalyzed C–H functionalization for the preparation of multi-substituted 3-fluoropyridines. nih.govnih.gov This one-step method utilizes α-fluoro-α,β-unsaturated oximes and alkynes as coupling partners. nih.govnih.gov The reactions, which can be conveniently set up in the open air, have been shown to be effective with a variety of substituents on both the oxime and the alkyne, including aryl, heteroaryl, and alkyl groups. nih.govnih.gov A key advantage of this approach is its high regioselectivity, particularly when using terminal alkynes, which yields single 3-fluoropyridine regioisomers. nih.govnih.gov

To avoid the displacement of the fluorine atom by nucleophilic solvents, which can be an issue under basic reaction conditions, non-hydroxylic solvents such as ethyl acetate have been successfully employed. nih.govnih.gov

Another targeted catalytic approach allows for the direct synthesis of the 4-hydroxy functional group. The synthesis of 3-fluoro-4-hydroxypyridine has been achieved starting from 3-fluoropyridine-4-boronic acid. chemicalbook.com This method employs a copper(II) sulfate (B86663) (CuSO₄) catalyst in the presence of acetamide. The reaction proceeds efficiently in methanol (B129727) at a moderate temperature of 60°C. chemicalbook.com

Furthermore, catalytic strategies have been developed for the selective fluorination of the pyridine ring itself. The direct C-H fluorination of pyridines and diazines can be achieved with high regioselectivity using silver(II) fluoride at ambient temperature. rsc.org This method provides exclusive selectivity for fluorination at the position adjacent to the nitrogen atom. rsc.org For meta-selective fluorination, an approach involving the intermediacy of Zincke imines has been developed, allowing for the selective introduction of fluorine at the C3 or C5 position. nih.gov

Catalytic hydrogenation is another important tool, particularly for the synthesis of derivatives. For instance, 3-fluoro-4-aminopyridine can be readily prepared via the catalytic hydrogenation of an intermediate like 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govnih.gov

Table 1: Overview of Selected Catalytic Approaches to Fluorinated Pyridines

| Catalytic System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| [Cp*RhCl₂]₂/AgOAc | α-fluoro-α,β-unsaturated oximes and alkynes | Multi-substituted 3-fluoropyridines | High regioselectivity; one-step process; bench-top setup. nih.govnih.gov |

| CuSO₄·5H₂O | 3-fluoropyridine-4-boronic acid | 3-fluoro-4-hydroxypyridine | Direct introduction of the 4-hydroxy group. chemicalbook.com |

| Silver(II) fluoride | Pyridines and diazines | C2-fluorinated pyridines | Regioselective C-H fluorination at ambient temperature. rsc.org |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, and its application to the synthesis of fluorinated pyridines and pyridinols is no exception. mdpi.comnih.govresearchgate.netresearcher.lifegoogle.com Microwave irradiation enhances reaction rates by efficiently heating the solvent and reactants directly, leading to significant reductions in reaction times compared to conventional heating methods. mdpi.comacs.org

In the context of fluorinated pyridine synthesis, microwave heating has been successfully applied to nucleophilic aromatic substitution (SNAr) reactions to introduce the fluorine atom. nih.gov For example, the synthesis of fluoropyridyl derivatives from their corresponding chloropyridyl precursors has been shown to be significantly faster with microwave assistance. nih.gov Kinetic studies have demonstrated that microwave heating can lead to rate enhancements of threefold or more compared to conventional oil-bath heating. nih.gov This acceleration is critical for the synthesis of radiolabeled compounds, such as those using fluorine-18, where the short half-life of the isotope demands rapid reaction times. nih.gov

The benefits of microwave assistance have been quantified in the synthesis of related heterocyclic systems. For example, in the preparation of certain pyrido[3,2-f] nih.govchemicalbook.comthiazepine derivatives, the use of microwave irradiation led to yield increases of 20-30% while drastically reducing reaction times from hours to minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrido[3,2-f] nih.govchemicalbook.comthiazepine Derivative

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 8 hours | 41% |

| Microwave Irradiation | 15 minutes | 63% |

(Data adapted from a study on a related heterocyclic system to illustrate the typical advantages of microwave synthesis)

The combination of advanced catalytic systems with the rapid and efficient heating provided by microwave irradiation represents a highly effective strategy for the synthesis of 3-Fluoropyridin-4-OL hydrate and its derivatives. These optimized routes facilitate the timely and cost-effective production of these important chemical entities for further research and development. researchgate.netgoogle.com

Advanced Structural Characterization of 3 Fluoropyridin 4 Ol Hydrate and Analogues

X-ray Crystallographic Analysis of Fluorinated Pyridines and their Hydrates

X-ray crystallography stands as a cornerstone for the definitive determination of three-dimensional molecular structures. In the study of fluorinated pyridines, this technique provides unparalleled insights into their solid-state arrangements.

Elucidation of Crystal Packing Motifs and Polymorphism

The introduction of fluorine atoms into the pyridine (B92270) ring significantly influences the resulting crystal packing. Studies on a series of fluorinated pyridines, from mono- to tetra-substituted derivatives, have revealed a systematic evolution of their packing motifs. For instance, as the degree of fluorination increases, the arrangement can shift from a herringbone packing to a parallel alignment of the molecules, and then revert to an edge-to-face conformation in the perfluorinated compound. This demonstrates the subtle yet powerful role of fluorine in dictating the supramolecular architecture.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is also a key consideration. The prediction of all possible polymorphic forms remains a significant challenge, often requiring a combination of experimental screening and computational crystal structure prediction (CSP) methods. For fluorinated organic molecules, CSP has been employed to explore the landscape of possible crystal structures, revealing alternative packing modes that might not be readily accessible through standard crystallization techniques.

Analysis of Intermolecular Interactions: Hydrogen Bonding (O–H···N, N–H···O, O–H···O, C–H···O, C–H···N, C–H···F) and Halogen Bonding (F···F, C–F···π)

A detailed analysis of intermolecular interactions is fundamental to understanding the stability and properties of the crystalline state. In fluorinated pyridinol hydrates and their analogues, a complex interplay of various non-covalent interactions is observed.

Hydrogen Bonding: Hydrogen bonds are among the most significant forces directing crystal packing. In the hydrated crystal of N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide, a variety of hydrogen bonds are present, including O–H···N, N–H···O, O–H···O, and C–H···O interactions, which link the organic molecule and the water of hydration into an intricate network. The presence of both hydrogen bond donors (N-H, O-H, C-H) and acceptors (N, O, F) allows for the formation of robust and directional interactions that define the crystal structure. For example, in a monohydrate of a difluorophenyl methanimine (B1209239) derivative, O–H···N and C–H···F hydrogen bonds are observed. The study of 4-aminoperfluoropyridines has also highlighted the formation of strong N–H···F–C hydrogen bonds, which can even drive the formation of cocrystals.

Halogen Bonding and Other Interactions: Beyond classical hydrogen bonds, other weak interactions play a crucial role. The

Computational and Theoretical Investigations of 3 Fluoropyridin 4 Ol Hydrate Systems

Quantum Chemical Calculations for Molecular and Crystal Structures

Quantum chemical calculations are fundamental to elucidating the molecular and crystal structures of 3-Fluoropyridin-4-OL (B1302951) hydrate (B1144303). These methods provide detailed insights into the geometry, electronic distribution, and intermolecular forces that govern the properties of this compound.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the energetics of intermolecular interactions within the 3-Fluoropyridin-4-OL hydrate system. These calculations can quantify the strength of hydrogen bonds and other non-covalent interactions that are crucial for the stability of the hydrate crystal structure.

DFT studies, for instance, can be employed to calculate the interaction energies between the 3-Fluoropyridin-4-OL molecule and surrounding water molecules. These calculations often involve geometry optimization of molecular clusters to find the most stable arrangements. The interaction energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual molecules.

Research on related fluorinated pyridines has shown that fluorine can participate in C-H···F interactions, which compete with other intermolecular forces like F···F contacts. The interplay of these interactions, along with the stronger O-H···O and O-H···N hydrogen bonds from the hydroxyl group and the pyridine (B92270) nitrogen, dictates the final crystal packing.

| Interaction Type | Typical Energy Range (kJ/mol) | Methods for Calculation |

| O-H···O (Water-Water) | 15 - 25 | DFT, MP2, CCSD(T) |

| O-H···N (Water-Pyridine) | 20 - 30 | DFT, MP2, CCSD(T) |

| O-H···F (Water-Fluorine) | 5 - 15 | DFT, MP2, CCSD(T) |

| C-H···O (Pyridine-Water) | 2 - 10 | DFT, MP2 |

| C-H···F (Pyridine-Fluorine) | 1 - 5 | DFT, MP2 |

The conformational flexibility of the 3-Fluoropyridin-4-OL molecule, although limited due to the aromatic ring, can be explored using computational methods. These studies are crucial for understanding how the molecule behaves in different environments, such as in solution or within a crystal lattice.

DFT calculations can be used to determine the relative energies of different conformers and the energy barriers between them. This information helps in predicting the most stable conformation and the likelihood of conformational changes at a given temperature. The study of related molecules, such as fluorinated piperidines, has shown that fluorine substitution can significantly influence conformational preferences. The energy landscape of a molecule can be influenced by the solvent, with polar solvents potentially stabilizing different conformers compared to the gas phase.

For instance, in a study of 7-azaserotonin, which has a similar heterocyclic structure, systematic ab initio calculations were used to explore the conformational landscape by varying four dihedral angles. A similar approach for 3-Fluoropyridin-4-OL would involve rotating the O-H bond and analyzing the resulting energy changes to map out the conformational energy landscape.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-O-C4-C3) | Computational Method |

| Planar (syn) | 0.00 | 0° | DFT/B3LYP/6-311++G(d,p) |

| Planar ( |

Reactivity and Mechanistic Studies of 3 Fluoropyridin 4 Ol Hydrate and Analogues

Investigation of Pyridin-4-ol/Pyridin-4-one Tautomerism and its Impact on Chemical Reactivity

The chemical behavior of 3-fluoropyridin-4-ol (B1302951) is fundamentally linked to its existence as a mixture of two principal tautomers: 3-fluoropyridin-4-ol (the enol form) and 3-fluoro-1H-pyridin-4-one (the keto or pyridone form). This tautomeric equilibrium is a well-documented phenomenon in 4-hydroxypyridine (B47283) systems. wikipedia.orgchemtube3d.com

The position of this equilibrium is highly sensitive to the surrounding environment. In the gas phase, theoretical studies and experimental observations on the parent 4-hydroxypyridine suggest that the hydroxy tautomer is the more stable form. wikipedia.orgwayne.edu However, in solution and in the solid state, the pyridone form is significantly favored. wikipedia.orgresearchgate.net This shift is largely attributed to the ability of the pyridone tautomer to form strong intermolecular hydrogen bonds. researchgate.net The pyridone form, despite having a cross-conjugated system, maintains aromatic character through the delocalization of the nitrogen lone pair into the ring. researchgate.net

The introduction of a fluorine atom at the 3-position is expected to influence this equilibrium. As a highly electronegative substituent, fluorine exerts a strong inductive electron-withdrawing effect. This effect would likely increase the acidity of the N-H proton in the pyridone form, potentially strengthening intermolecular hydrogen bonding and further stabilizing this tautomer in condensed phases.

This tautomerism has a profound impact on the compound's chemical reactivity:

Ambident Nucleophilicity: The molecule can react as a nucleophile at two different sites. The oxygen atom of the pyridin-4-ol tautomer can undergo O-alkylation or O-acylation. Conversely, the nitrogen atom of the more prevalent pyridin-4-one tautomer can participate in N-alkylation or N-acylation reactions. The choice of reagents and reaction conditions can often selectively target one tautomer over the other.

Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the ring is different in each tautomer. The pyridin-4-ol form has a hydroxyl group, which is an activating, ortho-, para-directing group for electrophilic substitution (though the pyridine (B92270) ring is generally deactivated towards electrophiles). The pyridin-4-one form has a carbonyl group, which is a deactivating group for electrophilic substitution but can influence the regioselectivity of nucleophilic attack.

| Tautomer | Dominant Phase | Key Reactive Site | Potential Reactions |

| 3-Fluoropyridin-4-ol (Enol) | Gas Phase | Oxygen Atom | O-Alkylation, O-Acylation, O-Sulfonylation |

| 3-Fluoro-1H-pyridin-4-one (Keto) | Solution, Solid State | Nitrogen Atom | N-Alkylation, N-Acylation |

Derivatization Reactions, including O-Sulfonylation and other Functional Group Transformations

The tautomeric nature of 3-fluoropyridin-4-ol allows for a variety of derivatization reactions at either the oxygen or nitrogen atom. These transformations are crucial for modifying the compound's properties and for preparing intermediates for more complex syntheses.

O-Sulfonylation: The hydroxyl group of the pyridin-4-ol tautomer can be converted into a sulfonate ester, such as a tosylate or mesylate. This is a common strategy to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. Amine-free O-sulfonylation methods, which proceed under mild conditions, are particularly suitable for substrates that may be sensitive to strong bases. organic-chemistry.org For instance, reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base would yield the corresponding O-sulfonylated product. In related pyridopyrimidine systems, hydroxyl groups have been successfully converted to tosyloxy derivatives, highlighting the feasibility of this transformation. mdpi.org

Other Functional Group Transformations:

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides under appropriate conditions can lead to the formation of ethers and esters, respectively. These reactions typically proceed via the more nucleophilic oxygen of the pyridin-4-ol tautomer or its conjugate base.

N-Alkylation and N-Acylation: Given that the pyridin-4-one form predominates in solution, reactions with electrophiles can also occur at the nitrogen atom. The outcome of the reaction (N- vs. O-functionalization) is often dependent on factors such as the solvent, the nature of the electrophile, the counter-ion, and the presence of a base.

The following table summarizes potential derivatization reactions.

| Reaction Type | Reagent Example | Tautomer Involved | Product Type |

| O-Sulfonylation | p-Toluenesulfonyl chloride | Pyridin-4-ol | O-Tosylate |

| O-Alkylation | Methyl iodide | Pyridin-4-ol | 4-Methoxy-3-fluoropyridine |

| N-Alkylation | Benzyl bromide | Pyridin-4-one | 1-Benzyl-3-fluoro-1H-pyridin-4-one |

| O-Acylation | Acetyl chloride | Pyridin-4-ol | 3-Fluoropyridin-4-yl acetate (B1210297) |

Nucleophilic Substitution Patterns and Mechanisms on the Fluoropyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of electron-withdrawing groups, such as the fluorine atom at the 3-position. nih.govresearchgate.net The fluorine atom itself can act as a leaving group, or it can activate other positions on the ring for substitution of other leaving groups (e.g., a nitro or chloro group).

The mechanism of SNAr reactions on the fluoropyridine ring proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

For a 3-fluoropyridine (B146971) derivative, several factors dictate the substitution pattern:

Activation by Fluorine: The strong inductive effect of fluorine makes the carbon atom it is attached to (C-3) highly electrophilic and also activates the positions ortho and para to it for nucleophilic attack. reddit.com

Activation by Ring Nitrogen: The ring nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack.

Influence of the 4-OH/4-oxo Group: The 4-oxo group in the pyridone tautomer further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C-2 and C-6 positions.

In the case of 3-fluoropyridin-4-ol, if another leaving group were present (e.g., at C-2 or C-6), nucleophilic substitution would be highly favored at those positions due to the combined activation from the ring nitrogen and the 4-oxo group. Substitution of the fluorine at C-3 is also possible, though the C-F bond is strong. Studies on pentafluoropyridine (B1199360) have shown that the reactivity of fluorine atoms at different positions varies, with the C-4 position being the most susceptible to nucleophilic attack, followed by C-2 and C-6. rsc.org

Cross-Coupling Reactions (e.g., Suzuki Coupling) of Halogenated Fluoropyridine Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely applicable to halogenated pyridine precursors. youtube.comyoutube.com To utilize 3-fluoropyridin-4-ol in a Suzuki coupling, it must first be converted into a derivative containing a suitable leaving group, such as bromine, iodine, or a triflate. For example, a bromo- or iodo-substituted 3-fluoropyridin-4-ol derivative could serve as the electrophilic partner in the reaction.

The catalytic cycle of the Suzuki reaction generally involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the fluoropyridine precursor, forming a Pd(II) complex.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This methodology allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups onto the fluoropyridine scaffold, providing access to a diverse range of complex molecules. mdpi.com Studies on the Suzuki coupling of halogenated pyridyl-sulfonyl fluorides have demonstrated the utility of this reaction for functionalizing the pyridine ring. claremont.edu

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | Insertion of Pd(0) into the C-X bond of the halogenated fluoropyridine. | Aryl-Pd(II)-Halide complex |

| 2. Transmetalation | Transfer of an organic group from a boronic acid to the Pd(II) center. | Di-organic-Pd(II) complex |

| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product, Pd(0) |

Intramolecular and Intermolecular Cyclization Reactions for Pyrido-fused Systems

Derivatives of 3-fluoropyridin-4-ol are valuable precursors for the synthesis of pyrido-fused heterocyclic systems, which are common motifs in pharmaceuticals and functional materials. Both intramolecular and intermolecular cyclization strategies can be employed.

Intramolecular Cyclization: This approach involves introducing a reactive functional group onto the pyridine ring or its N- or O-substituent, which can then react with another part of the same molecule to form a new ring. For example, a 2-position substituent with an appropriate side chain could cyclize onto the ring nitrogen or another position to form a five- or six-membered ring fused to the pyridine core. Palladium-catalyzed reactions of olefinic oxime esters have been used to synthesize pyridines and other N-heterocycles through intramolecular Heck-type amination. researchgate.net Similarly, tandem reactions involving Knoevenagel condensation followed by intramolecular cyclization provide efficient routes to systems like pyrido[1,2-a]pyrimidines. researchgate.net

Intermolecular Cyclization: In these reactions, the pyridine derivative reacts with a separate molecule containing two or more reactive sites to build a new fused ring. These are often cycloaddition reactions or multi-step, one-pot procedures. For instance, appropriately substituted 3-fluoropyridin-4-ol derivatives could react with 1,3-dicarbonyl compounds or other bifunctional reagents to construct fused systems like pyrido[2,3-d]pyrimidines. mdpi.org The synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine (B167233) derivatives via SNAr followed by a modified Japp–Klingemann reaction and cyclization is a prime example of building a fused ring onto a pyridine core. researchgate.net Furthermore, pyridinium (B92312) 1,4-zwitterions have been shown to be versatile synthons in various formal cycloaddition reactions, such as (3+2) and (4+2) cycloadditions, to generate a wide range of complex, fused heterocyclic structures. nih.govmdpi.com

The Role of 3 Fluoropyridin 4 Ol Hydrate As a Synthetic Intermediate and Building Block

3-Fluoropyridin-4-ol (B1302951) hydrate (B1144303) serves as a valuable and versatile building block in organic synthesis, particularly for the creation of complex, fluorine-containing molecules. The presence of the fluorine atom, a hydroxyl group, and the pyridine (B92270) core provides multiple reactive sites, allowing for its strategic incorporation into a wide array of chemical structures. Its utility stems from its function as both a precursor for more elaborate heterocyclic systems and as a foundational scaffold upon which intricate molecular architectures can be constructed.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for 3-Fluoropyridin-4-OL (B1302951) Hydrate (B1144303)

The development of novel and sustainable synthetic methodologies for producing 3-Fluoropyridin-4-OL hydrate is a primary focus for future research. Current synthetic routes often involve multiple steps and may utilize harsh reagents or conditions. Future work should aim to develop more direct, atom-economical, and environmentally friendly approaches.

One promising avenue is the exploration of catalytic methods. For instance, the use of transition-metal catalysts could facilitate the direct fluorination of pyridin-4-ol or the hydroxylation of 3-fluoropyridine (B146971) under milder conditions. Research into greener and safer alternatives to traditional catalysts, such as heteropolyacids like phosphotungstic acid (HPW), has shown promise in other heterocyclic syntheses and could be adapted for fluorinated pyridinols. beilstein-journals.org These catalysts are often cheaper, less toxic, and more thermally stable, making them attractive for industrial applications. beilstein-journals.org

Furthermore, the development of one-pot syntheses or multicomponent reactions would significantly improve the efficiency of producing 3-Fluoropyridin-4-OL and its derivatives. beilstein-journals.orgmdpi.com These strategies reduce the number of isolation and purification steps, minimizing solvent waste and energy consumption. Investigating the use of alternative and renewable starting materials will also be crucial in enhancing the sustainability of the synthesis.

Advanced Spectroscopic Characterization of Polymorphic Forms and Hydrates

The ability of 3-Fluoropyridin-4-OL to exist in different crystalline forms, including various polymorphs and hydrates, warrants a more detailed investigation using advanced spectroscopic techniques. google.com Polymorphism can significantly impact the physical properties of a compound, such as solubility and stability, which are critical for its application.

Future research should employ a combination of solid-state NMR, Raman, and infrared (IR) spectroscopy to unequivocally identify and characterize different polymorphic and hydrated forms. google.com These techniques provide detailed information about the local molecular environment and intermolecular interactions within the crystal lattice. For instance, solid-state NMR can be a powerful tool for probing the structure and dynamics of large biological assemblies and could be applied to understand the solid-state behavior of this compound. euromar2025.org The development of dead-time free NMR detection techniques may enable continuous signal acquisition, providing even greater insight. euromar2025.org

Cryo-electron microscopy (cryo-EM) coupled with other spectroscopic methods could also offer unprecedented atomic-level characterization of different crystalline structures. euromar2025.org A thorough understanding of the conditions that favor the formation of specific polymorphs and hydrates is essential for controlling the solid-state properties of this compound.

In-depth Computational Modeling of Reaction Pathways and Intermolecular Forces in Solution and Solid State

Computational modeling is a powerful tool for gaining a deeper understanding of the chemical and physical properties of this compound at the molecular level. Future research should focus on in-depth computational studies to elucidate reaction mechanisms and to model the intricate network of intermolecular forces in both solution and the solid state.

Density functional theory (DFT) calculations can be employed to investigate the transition states and energy profiles of potential synthetic routes, aiding in the design of more efficient reactions. nih.gov These calculations can also provide insights into the relative stabilities of different polymorphic forms and help predict their spectroscopic signatures.

Molecular dynamics (MD) simulations, particularly mixed-solvent molecular dynamics (MixMD), can be used to map the interactions of 3-Fluoropyridin-4-OL with different solvent molecules, providing a detailed picture of its solvation and the role of water in hydrate formation. researchgate.net These simulations can also be used to explore the conformational landscape of the molecule and to understand how intermolecular forces, such as hydrogen and halogen bonding, dictate the self-assembly and crystal packing. researchgate.net

Development of Environmentally Benign Synthetic Approaches for Fluorinated Pyridinols

The increasing focus on green chemistry necessitates the development of environmentally benign synthetic methods for the broader class of fluorinated pyridinols. elsevierpure.comresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.

A promising approach is the use of aqueous micellar media for reactions, which can enhance reaction rates and selectivity while reducing the reliance on volatile organic solvents. scispace.com The use of ultrasound or microwave irradiation can also lead to cleaner reactions with shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

Furthermore, exploring solvent-free reaction conditions, such as ball-milling, offers a highly efficient and environmentally friendly alternative for the synthesis of related heterocyclic compounds and could be adapted for fluorinated pyridinols. researchgate.net The development of synthetic strategies that minimize waste generation and utilize renewable resources will be a key aspect of future research in this area. researchgate.net For example, using calcium carbide as a solid, stoichiometric source of acetylene (B1199291) for vinylation reactions has been shown to be a safe, economical, and waste-reducing method. researchgate.net

Investigation of Supramolecular Assembly Principles Governing Halogen and Hydrogen Bonding Networks

The presence of both a fluorine atom and a hydroxyl group in 3-Fluoropyridin-4-OL makes it an excellent candidate for studying the interplay of halogen and hydrogen bonding in directing supramolecular assembly. beilstein-journals.orgworktribe.com Future research should aim to systematically investigate the principles governing the formation of these non-covalent interactions and how they influence the crystal engineering of this and related compounds.

X-ray crystallography will continue to be a vital tool for determining the precise three-dimensional arrangement of molecules in the solid state, revealing the geometry and directionality of halogen and hydrogen bonds. beilstein-journals.org By comparing the crystal structures of a series of related halopyridinium salts, researchers can elucidate the subtle balance between these weak interactions. beilstein-journals.org

Computational studies can complement experimental data by quantifying the strength of these interactions and exploring the potential energy landscape of different supramolecular assemblies. nih.gov Understanding how to control and manipulate these non-covalent forces is crucial for the rational design of new materials with desired properties, such as co-crystals and supramolecular gels. worktribe.comresearchgate.net The study of halogen-bonding-triggered supramolecular gel formation, for instance, has demonstrated the strength of these interactions even in polar media. worktribe.com This knowledge can be applied to create novel functional materials based on the self-assembly of fluorinated pyridinols. osti.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Fluoropyridin-4-OL hydrate, and how do they differ in efficiency and scalability?

- Answer : Two primary approaches are documented:

- Biocatalytic synthesis : Uses Burkholderia sp. MAK1 for regioselective hydroxylation of fluoropyridine precursors under mild conditions (25–40°C, pH 6–8), achieving ~70% yield .

- Chemical synthesis : Involves halogenation of pyridin-4-ol derivatives using fluorinating agents like Selectfluor™, followed by hydration. Requires anhydrous conditions and yields ~50–60% due to competing side reactions .

- Key considerations : Biocatalytic methods offer greener chemistry but require optimization of enzyme stability. Traditional methods prioritize scalability but generate more waste.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves the hydrate’s crystal lattice, confirming hydrogen-bonding patterns between water and the fluoropyridin-4-ol moiety .

- NMR spectroscopy : NMR identifies fluorine position and purity ( to ppm for aromatic F), while NMR detects hydrate water signals (~4–5 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 131.11 g/mol for anhydrous form; hydrate adds 18.02 g/mol per water molecule) .

Advanced Research Questions

Q. How does the fluorination pattern in 3-Fluoropyridin-4-OL influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : Fluorine’s electronegativity at the 3-position deactivates the pyridine ring, reducing nucleophilic substitution rates but enhancing stability in acidic conditions. Computational studies (DFT) show:

- Lower electron density at C4-OH facilitates boronic acid coupling at C2 or C5 positions.

- Hydrate formation stabilizes intermediates, improving reaction yields by 15–20% compared to anhydrous forms .

- Experimental validation : Use Pd(PPh) catalysts in THF/water (3:1) at 80°C for 12 hours .

Q. What are the thermodynamic stability profiles of this compound under varying temperature and humidity conditions?

- Answer :

- Thermogravimetric analysis (TGA) : Hydrate decomposition occurs at 110–120°C, releasing bound water. Anhydrous form remains stable up to 200°C .

- Dynamic vapor sorption (DVS) : At 25°C and 60% relative humidity, the compound reabsorbs water to reform the hydrate, indicating reversible hydration .

- Implications : Storage at <40% humidity prevents unintended hydrate-anhydrous phase transitions, critical for reproducibility in biological assays .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks of this compound?

- Answer : Conflicting reports arise from polymorphism. Systematic XRD studies reveal:

- Form A : Water molecules bridge adjacent pyridin-4-ol units via O–H···O bonds (2.8 Å).

- Form B : Water forms intramolecular bonds with fluorine (F···H–O distance: 2.6 Å), observed only under high-pressure crystallization (1–5 MPa) .

Methodological Challenges

Q. What strategies mitigate decomposition during the synthesis of fluorinated pyridine derivatives like this compound?

- Answer :

- Inert atmosphere : Use Schlenk lines to prevent oxidation of intermediates.

- Low-temperature fluorination : Perform reactions at −20°C to reduce side reactions.

- Stabilizing agents : Add 1% w/v ascorbic acid to scavenge free radicals in aqueous synthesis .

Key Research Gaps

- Biological activity : No direct data on enzyme inhibition or receptor binding. Prioritize assays with kinases or fluoropyridine-targeting enzymes (e.g., monooxygenases) .

- Environmental impact : Degradation pathways under UV/oxidizing conditions remain unstudied. Use LC-QTOF-MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.